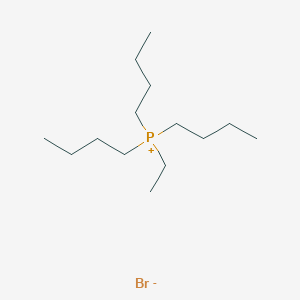

Phosphonium, tributylethyl-, bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tributyl(ethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTZDSWJKMKAMT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598772 | |

| Record name | Tributyl(ethyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7392-50-9 | |

| Record name | Phosphonium, tributylethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7392-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(ethyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of Tributylethylphosphonium Bromide

Synthetic Pathways for Tributylethylphosphonium Bromide

The primary and most common method for synthesizing tributylethylphosphonium bromide is through the quaternization of tributylphosphine (B147548).

The synthesis of tributylethylphosphonium bromide is achieved through the alkylation of tributylphosphine. wikipedia.org This nucleophilic substitution reaction involves the lone pair of electrons on the phosphorus atom of tributylphosphine attacking the electrophilic ethyl group of bromoethane (B45996), with the bromide ion acting as the leaving group to form the phosphonium (B103445) salt. wikipedia.org This is a characteristic reaction for preparing phosphonium salts. google.com

The general reaction is as follows: P(CH₂CH₂CH₂CH₃)₃ + CH₃CH₂Br → [P(CH₂CH₂CH₂CH₃)₃(CH₂CH₃)]⁺Br⁻

The choice of solvent is a critical parameter in the synthesis of phosphonium salts, influencing reaction rates and product purity. While various solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), and ethanol (B145695) have been used for similar phosphonium salt syntheses, the optimization for tributylethylphosphonium bromide involves selecting a medium that facilitates the reaction while allowing for easy product isolation. biomedres.usgoogle.comguidechem.com Non-polar solvents like cyclohexane (B81311) can be considered, particularly for controlling reaction temperature and for the precipitation of the ionic liquid product. The solubility of the reactants and the resulting salt in the chosen solvent system dictates the reaction's efficiency. For instance, solvents like THF have been found effective in microwave-assisted synthesis of other phosphonium bromides. biomedres.usbiomedres.us

Table 1: Comparison of Potential Solvent Systems for Phosphonium Salt Synthesis

| Solvent | Polarity | Boiling Point (°C) | General Application Notes |

|---|---|---|---|

| Toluene | Non-polar | 111 | Commonly used for reflux conditions, allowing for higher reaction temperatures. guidechem.com |

| Cyclohexane | Non-polar | 80.7 | Lower boiling point than toluene; may be used to facilitate product precipitation. |

| Ethanol | Polar Protic | 78.4 | Can increase reaction speed and yield, with products that are often easy to purify. google.com |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Effective in both conventional and microwave-assisted synthesis methods. biomedres.us |

The yield and purity of tributylethylphosphonium bromide are significantly impacted by the specific conditions under which the reaction is conducted.

Nitrogen (N₂) Protection: Tributylphosphine is susceptible to rapid oxidation by atmospheric oxygen to form tributylphosphine oxide. wikipedia.org Therefore, conducting the synthesis under an inert atmosphere, such as dry nitrogen, is crucial to prevent the formation of this significant impurity and ensure a high-purity product. wikipedia.org

Reflux Temperature: The reaction is typically performed at an elevated temperature to increase the rate of reaction. Refluxing the reaction mixture provides a stable and controlled temperature, which is determined by the boiling point of the chosen solvent. guidechem.com For example, syntheses in toluene are often carried out at reflux, around 105-115°C. guidechem.com

Reaction Duration: The time required for the reaction to reach completion can vary from several hours to over a day, depending on the reactants, solvent, and temperature. google.comguidechem.com Monitoring the reaction, for instance by HPLC, can determine the point at which the starting materials have been consumed to an acceptable level (e.g., less than 0.5%) to maximize yield. guidechem.com

Table 2: Effect of Reaction Conditions on Synthesis Outcome

| Parameter | Condition | Rationale and Impact on Yield/Purity |

|---|---|---|

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of tributylphosphine to tributylphosphine oxide, thereby increasing product purity and yield. wikipedia.org |

| Temperature | Reflux | Increases reaction rate for efficient conversion. The specific temperature depends on the solvent's boiling point. guidechem.com |

| Duration | 7 to 30 hours | Ensures the reaction proceeds to completion, maximizing the conversion of reactants into the desired product. google.comguidechem.com |

For industrial-scale production, the scalability and efficiency of the synthetic route are paramount. The conventional method of heating tributylphosphine and bromoethane in a solvent is a well-established route. guidechem.com However, its efficiency can be limited by long reaction times. google.com

Alternative methods, such as microwave-assisted synthesis, have been shown to dramatically reduce reaction times for other phosphonium salts from hours to minutes, offering a significant increase in efficiency. biomedres.usbiomedres.us While specific data for tributylethylphosphonium bromide is limited, this technology presents a promising avenue for process intensification.

Reaction of Tributylphosphine with Bromoethane

Chemical Transformations of Tributylethylphosphonium Bromide to Functionalized Ionic Liquids

Tributylethylphosphonium bromide can serve as a precursor for the synthesis of other ionic liquids through anion exchange, a process that swaps the bromide anion for a different one.

A key transformation is the conversion of tributylethylphosphonium bromide to tributylethylphosphonium hydroxide (B78521). This is typically accomplished using a strong base anion exchange resin. aldexchemical.comnih.gov The process involves passing an aqueous solution of tributylethylphosphonium bromide through a column packed with a Type 1 strong base anion exchange resin that is in the hydroxide (OH⁻) form. aldexchemical.comuvm.edu

As the solution passes through the resin, the bromide ions (Br⁻) in the mobile phase are exchanged for hydroxide ions (OH⁻) from the stationary resin phase. uvm.edu The bromide ions have a lower selectivity for the resin compared to hydroxide ions, making the exchange thermodynamically favorable. uvm.edubio-rad.com The effluent collected from the column is an aqueous solution of tributylethylphosphonium hydroxide. The completeness of the exchange can be monitored by testing the effluent for the absence of bromide ions. bio-rad.com This method is a standard and effective procedure for preparing quaternary ammonium (B1175870) and phosphonium hydroxides from their corresponding halides. aldexchemical.comnih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| Phosphonium, tributylethyl-, bromide |

| Tributylethylphosphonium bromide |

| Tributylphosphine |

| Bromoethane |

| Tributylphosphine oxide |

Anion Exchange Procedures to Form Tributylethylphosphonium Hydroxide

Utilization of Basic Anion-Exchange Resins

A common and effective method for preparing phosphonium-based ionic liquids involves the use of basic anion-exchange resins. researchgate.netresearchgate.netresearchgate.net This technique is particularly useful for converting phosphonium halides, such as tributylethylphosphonium bromide, into their corresponding hydroxide form. The process typically involves passing an aqueous solution of the phosphonium bromide salt through a column packed with a strong basic anion-exchange resin in the hydroxide form (OH⁻). researchgate.net As the solution percolates through the resin, the bromide anions (Br⁻) are exchanged for hydroxide anions (OH⁻), resulting in an aqueous solution of tributylethylphosphonium hydroxide.

The efficiency of this ion exchange process can be influenced by several factors, including the concentration of the phosphonium bromide solution, the temperature, and the characteristics of the resin itself. researchgate.net For instance, studies on similar phosphonium salts have shown that the degree of exchange can be optimized by adjusting these parameters. researchgate.net The use of gel-type strong basic anion-exchange resins has been reported to be effective for this purpose. researchgate.net This method is favored for its simplicity and the ease with which the resin can be regenerated for reuse. researchgate.net

The resulting tributylethylphosphonium hydroxide solution serves as a versatile intermediate for the synthesis of a wide array of other ionic liquids through subsequent neutralization reactions. researchgate.netorientjchem.org

Determination of Hydroxide Concentration via Titration

Accurately determining the concentration of the tributylethylphosphonium hydroxide solution obtained from the anion-exchange process is crucial for the stoichiometric control of subsequent reactions. pressbooks.pubcerritos.edu This is typically achieved through acid-base titration. pressbooks.publcms.czlibretexts.org In this procedure, a known volume of the hydroxide solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). pressbooks.pubkhanacademy.org

An indicator, like phenolphthalein, is often used to signal the endpoint of the titration, which is the point at which the moles of acid equal the moles of base. pressbooks.pubcerritos.edu The concentration of the hydroxide solution can then be calculated using the volumes of the acid and base used and the known concentration of the acid solution. libretexts.org The fundamental principle of this calculation at the equivalence point is represented by the equation: M_acid × V_acid = M_base × V_base, for a 1:1 molar reaction. libretexts.org This ensures that precise equimolar amounts of reactants are used in the subsequent synthesis of functionalized ionic liquids. researchgate.net

Neutralization Reactions for Diverse Anion-Functionalized Ionic Liquids

The tributylethylphosphonium hydroxide solution, prepared via anion exchange, is a key precursor for synthesizing a variety of anion-functionalized ionic liquids. researchgate.netresearchgate.netscialert.netresearchgate.net This is accomplished through neutralization reactions, where the hydroxide is reacted with a specific acid to introduce the desired anion. orientjchem.orgyoutube.com This acid-base neutralization is a straightforward and widely used method for producing ionic liquids with a broad spectrum of anions. orientjchem.orgresearchgate.net

Synthesis of Imidazole (B134444) Anion-Functionalized Ionic Liquids (IFILs)

Imidazole and its derivatives can be used to create a class of ionic liquids known as imidazole anion-functionalized ionic liquids (IFILs). These are synthesized by reacting tributylethylphosphonium hydroxide with an appropriate imidazole-based precursor. researchgate.net

The synthesis of the parent imidazole-anion functionalized ionic liquid involves the equimolar neutralization of tributylethylphosphonium hydroxide with imidazole. researchgate.net In this reaction, the acidic proton of the imidazole is neutralized by the hydroxide ion, forming water and the desired ionic liquid, tributylethylphosphonium imidazolide (B1226674). This reaction provides a direct route to incorporating the imidazolide anion into the phosphonium-based ionic liquid structure.

To create IFILs with modified properties, substituted imidazoles can be employed. researchgate.net For example, reacting tributylethylphosphonium hydroxide ([P4442]OH) with 4-methylimidazole (B133652) or 4-bromoimidazole in equimolar amounts yields the corresponding substituted imidazole anion-functionalized ionic liquids, [P4442][4-MeIm] and [P4442][4-BrIm], respectively. researchgate.net This approach allows for the fine-tuning of the ionic liquid's properties by introducing different functional groups onto the imidazole ring.

Synthesis of Amino Acid-Based Ionic Liquids

Amino acids, being biocompatible and biodegradable, are attractive building blocks for creating "green" ionic liquids. scialert.netresearchgate.net The synthesis of amino acid-based ionic liquids (AAILs) can be achieved through the neutralization of tributylethylphosphonium hydroxide with an amino acid. researchgate.netresearchgate.net

In this reaction, the carboxylic acid group (-COOH) of the amino acid reacts with the hydroxide base in a classic acid-base neutralization. libretexts.orgyoutube.comyoutube.com The proton from the carboxylic acid group is transferred to the hydroxide ion, forming water and the amino acid anion (carboxylate). chemguide.co.uk This results in the formation of a tributylethylphosphonium amino acid ionic liquid. researchgate.net This synthetic route is versatile, allowing for the incorporation of a wide variety of natural and synthetic amino acids as the anionic component, thereby creating a diverse library of phosphonium-based AAILs with different functionalities. researchgate.netscialert.net

Neutralization with DL-aspartic acid (AA–Ac)

Following the general procedure, tributylethylphosphonium hydroxide is reacted with DL-aspartic acid. Since aspartic acid is a dicarboxylic acid, the stoichiometry of the reaction is crucial and can be adjusted to produce ionic liquids with different charge balances. Typically, an equimolar reaction would involve one of the two carboxylic acid groups, resulting in the formation of tributylethylphosphonium hydrogen aspartate.

Neutralization with L-histidine (AA–Im)

The synthesis of tributylethylphosphonium histidinate is achieved by the stoichiometric neutralization of tributylethylphosphonium hydroxide with L-histidine. nih.govmdpi.com The carboxylic acid function of L-histidine reacts with the hydroxide base to form the ionic liquid. The resulting compound combines the properties of the phosphonium cation with the unique functionality of the histidine's imidazole side chain.

Neutralization with Tryptophan (AA–Ind)

To prepare tributylethylphosphonium tryptophanate, an aqueous solution of tributylethylphosphonium hydroxide is neutralized with L-tryptophan. The reaction proceeds via the standard acid-base mechanism, forming the desired ionic liquid where the anion is the tryptophanate moiety. researchgate.netnih.gov

Neutralization with DL-homocysteic acid (AA–Su)

The derivatization with DL-homocysteic acid follows the same neutralization pathway. Tributylethylphosphonium hydroxide is reacted with DL-homocysteic acid. This amino acid contains both a carboxylic acid group and a sulfonic acid group, both of which are acidic. The reaction conditions and stoichiometry would determine which acidic group participates in the neutralization to form the final ionic liquid structure.

Neutralization with 5-aminoisophthalic acid (Am–iPA)

For the synthesis of an ionic liquid with 5-aminoisophthalic acid, tributylethylphosphonium hydroxide is used to neutralize the two carboxylic acid groups on the isophthalic acid ring. The reaction with this aromatic amino acid results in the formation of a dicationic or monocationic phosphonium-based ionic liquid, depending on the molar ratios of the reactants used.

Table 1: General Synthesis of Tributylethylphosphonium-Based Amino Acid Ionic Liquids

| Reactant 1 | Reactant 2 | Resulting Ionic Liquid (General Name) | Key Reaction Type |

|---|---|---|---|

| Tributylethylphosphonium Hydroxide | DL-Aspartic Acid | Tributylethylphosphonium Aspartate | Acid-Base Neutralization |

| Tributylethylphosphonium Hydroxide | L-Histidine | Tributylethylphosphonium Histidinate | Acid-Base Neutralization |

| Tributylethylphosphonium Hydroxide | L-Tryptophan | Tributylethylphosphonium Tryptophanate | Acid-Base Neutralization |

| Tributylethylphosphonium Hydroxide | DL-Homocysteic Acid | Tributylethylphosphonium Homocysteate | Acid-Base Neutralization |

| Tributylethylphosphonium Hydroxide | 5-Aminoisophthalic Acid | Tributylethylphosphonium Aminoisophthalate | Acid-Base Neutralization |

Synthesis of Hydantoin (B18101) Anion-Functionalized Ionic Liquids (e.g., [P₄₄₄₂]₂[Hy])

The synthesis of hydantoin anion-functionalized ionic liquids also utilizes the tributylethylphosphonium hydroxide intermediate derived from the bromide salt. Hydantoin possesses two acidic N-H protons within its ring structure.

To synthesize the dianionic species, [P₄₄₄₂]₂[Hy], two equivalents of tributylethylphosphonium hydroxide are reacted with one equivalent of hydantoin. This acid-base neutralization reaction deprotonates both nitrogen atoms on the hydantoin ring, leading to the formation of the desired ionic liquid and two equivalents of water. The resulting compound features two tributylethylphosphonium cations balancing the charge of a single hydantoin dianion.

Synthesis of 1-Methylhydantoin (B147300) Anion-Functionalized Ionic Liquids (e.g., [P₄₄₄₂][1-MHy])

The synthesis of tributylethylphosphonium 1-methylhydantoin ([P₄₄₄₂][1-MHy]) follows a similar neutralization principle. In 1-methylhydantoin, one of the acidic protons of the hydantoin ring is replaced by a methyl group, leaving only one acidic N-H proton available for reaction.

Therefore, the synthesis involves the reaction of one equivalent of tributylethylphosphonium hydroxide with one equivalent of 1-methylhydantoin. This 1:1 stoichiometric reaction results in the formation of the monoanionic ionic liquid [P₄₄₄₂][1-MHy] and one molecule of water.

Table 2: Synthesis of Tributylethylphosphonium-Based Hydantoin Ionic Liquids

| Reactant 1 | Reactant 2 | Resulting Ionic Liquid (Formula) | Stoichiometry (Base:Acid) |

|---|---|---|---|

| Tributylethylphosphonium Hydroxide | Hydantoin | [P₄₄₄₂]₂[Hy] | 2:1 |

| Tributylethylphosphonium Hydroxide | 1-Methylhydantoin | [P₄₄₄₂][1-MHy] | 1:1 |

Synthesis of Phosphonium Bis(trifluoromethanesulfonyl)imide Salts

The synthesis of phosphonium salts with the bis(trifluoromethanesulfonyl)imide (TFSI) anion is a significant area of research due to the unique properties these ionic liquids exhibit, such as high thermal stability and hydrophobicity. nih.gov The TFSI anion is often introduced via an anion exchange or metathesis reaction, starting from a phosphonium halide salt. helsinki.firesearchgate.net

Modified Literature Preparations for Tributylethylphosphonium Bis(trifluoromethanesulfonyl)imide (P₂₄₄₄TFSI)

A common and effective method for synthesizing phosphonium-based ionic liquids with the TFSI anion is through anion metathesis, often carried out in an aqueous medium. This approach can be adapted from literature procedures for similar phosphonium TFSI salts. helsinki.firesearchgate.net The synthesis of Tributylethylphosphonium Bis(trifluoromethanesulfonyl)imide ([P₂₄₄₄][TFSI]) begins with the precursor, Tributylethylphosphonium Bromide ([P₂₄₄₄]Br).

The general procedure involves dissolving Tributylethylphosphonium Bromide and a lithium or sodium salt of the TFSI anion, such as Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI), in water. helsinki.firesearchgate.net The reaction mixture is stirred at room temperature for several hours. Due to the hydrophobic nature of the resulting [P₂₄₄₄][TFSI], it is immiscible in water and separates, forming a distinct phase.

The product-containing phase can then be extracted using an organic solvent like dichloromethane. To ensure purity, the organic phase is washed multiple times with deionized water to remove any remaining water-soluble impurities, such as lithium bromide (LiBr) and unreacted starting materials. The washed organic solution may be further purified by treating it with activated carbon and passing it through a chromatography column packed with alumina. helsinki.fi This modified approach provides a straightforward and efficient route to high-purity phosphonium TFSI ionic liquids.

Table 1: General Reaction Scheme for [P₂₄₄₄][TFSI] Synthesis

| Reactant 1 | Reactant 2 | Solvent | Product | Byproduct |

|---|---|---|---|---|

| Tributylethylphosphonium Bromide ([P₂₄₄₄]Br) | Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) | Water | Tributylethylphosphonium Bis(trifluoromethanesulfonyl)imide ([P₂₄₄₄][TFSI]) | Lithium Bromide (LiBr) |

Purification and Characterization Techniques of Synthesized Compounds

The purification and rigorous characterization of synthesized compounds like Tributylethylphosphonium Bromide are crucial to ensure they are free from impurities that could affect their physicochemical properties and performance in various applications.

Removal of Residual Solvents and Water (e.g., Vacuum Drying, Freeze Drying)

After synthesis, phosphonium ionic liquids often contain residual solvents and water. The removal of these impurities is essential, as even small amounts of water can significantly alter properties like viscosity. ua.pt

Vacuum Drying: A standard method for removing volatile impurities and water is heating the sample under reduced pressure. acs.org For instance, phosphonium-based ionic liquids can be heated at temperatures up to 100-115 °C with continuous stirring under a high vacuum for an extended period (e.g., 24-48 hours) to effectively remove water and other volatile compounds. acs.orgrsc.org

Freeze-Drying (Lyophilization): This technique is particularly useful for removing water from thermally sensitive compounds or to obtain a fine, porous solid. google.com The process involves freezing the aqueous solution of the compound, followed by reducing the pressure to allow the frozen water to sublimate directly from the solid to the gas phase. researchgate.netgoogle.com For example, a solution of a bromide salt can be rapidly frozen at a low temperature (e.g., -40°C) and then subjected to lyophilization under a high vacuum (e.g., 0-5 Pa). The temperature is gradually increased to ensure complete drying. google.comgoogle.com This method is effective in reducing water content and residual organic solvents to parts-per-million (ppm) levels. google.com

Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, FT-IR)

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of synthesized phosphonium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. For Tributylethylphosphonium Bromide, one would expect to see characteristic signals corresponding to the protons on the ethyl and butyl chains attached to the phosphorus atom. The chemical shifts and splitting patterns of these signals confirm the structure of the cation. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom in the tributyl and ethyl groups will produce a distinct signal, allowing for verification of the carbon skeleton. chemicalbook.com The chemical shifts are influenced by the proximity to the positively charged phosphorus atom.

Table 2: Representative NMR Chemical Shifts (δ) in ppm

| Nucleus | Representative Chemical Shift Range (ppm) |

|---|---|

| ¹H NMR (Alkyl H) | 0.8 - 2.5 |

| ¹³C NMR (Alkyl C) | 13 - 30 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The FT-IR spectrum of a phosphonium salt like Tributylethylphosphonium Bromide is characterized by specific absorption bands. researchgate.net

C-H Stretching: Strong absorptions are typically observed in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the alkyl chains. researchgate.net

C-H Bending: Bending vibrations for the alkyl groups appear in the 1300-1500 cm⁻¹ range. researchgate.net

P-C Stretching: Vibrations associated with the phosphorus-carbon bond can also be identified, typically in the fingerprint region of the spectrum. researchgate.net

Table 3: Typical FT-IR Absorption Bands for Phosphonium Salts

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 2850 - 2960 | C-H stretching (alkyl) |

| 1410 - 1465 | C-H bending (alkyl) |

| 720 - 760 | P-C stretching |

Water Content Determination (e.g., Karl Fischer Titration)

Karl Fischer (KF) titration is the benchmark method for the precise determination of water content in a wide variety of samples, including ionic liquids. frontiersin.orgiolitec.de Its high selectivity for water makes it superior to other methods like loss-on-drying, which may also detect other volatile components. frontiersin.org

The procedure can be performed using either volumetric or coulometric titration. For the low water content typically found in purified ionic liquids (in the ppm range), coulometric KF titration is often preferred for its higher accuracy. ua.pt The sample is dissolved in a suitable anhydrous solvent (often methanol (B129727) or a specialized ionic liquid-based solvent) within a sealed titration cell to prevent contamination from atmospheric moisture. rsc.orgiolitec.de The titrator then generates iodine electrochemically, which reacts stoichiometrically with the water present in the sample. By measuring the total charge required to reach the endpoint, the exact amount of water can be calculated. ua.pt For phosphonium bromide salts, the water content after purification is often reported to be in the range of a few hundred ppm. frontiersin.org

Applications of Tributylethylphosphonium Bromide and Its Derivatives in Chemical Processes

Catalysis in Organic Reactions

Phosphonium (B103445) salts, including tributylethylphosphonium bromide, are employed as catalysts in a range of organic reactions. adpharmachem.com They are known to function as phase-transfer catalysts, which are crucial for enhancing reaction rates between reactants located in different immiscible phases. adpharmachem.comresearchgate.net Furthermore, derivatives of this compound are instrumental in specific synthetic pathways, such as the Wittig reaction for alkene synthesis and as curing accelerators for epoxy resins and powder coatings. adpharmachem.comthechemco.comvestachem.com

A primary application of tributylethylphosphonium-based ionic liquids is in the capture and subsequent utilization of carbon dioxide (CCU). acs.orgscienceopen.com These ILs can be designed as dual solvent-catalyst systems, offering an integrated approach to capturing CO2 from sources like flue gas and converting it into value-added chemicals. rsc.orgnrel.gov The tunability of the cation and anion components allows for the optimization of CO2 solubility, absorption rates, and catalytic activity. nih.govrsc.orgacs.org

Ionic liquids pairing the tributylethylphosphonium ([P4442]+) cation with functionalized imidazole-based anions have been specifically investigated for their CO2 absorption capabilities. researchgate.net These imidazole (B134444) anion-functionalized ionic liquids (IFILs) are designed to capture CO2 through chemical interactions, offering high absorption capacities even at low partial pressures and elevated temperatures. researchgate.net Research has shown that these IFILs can achieve equimolar CO2 capture under ambient conditions. researchgate.net

Carbon Dioxide Conversion and Capture

CO2 Absorption by Imidazole Anion-Functionalized Ionic Liquids

Influence of Anion Size and Temperature on CO2 Absorption Behavior

The structure of the anion and the operating temperature significantly affect the CO2 absorption performance of tributylethylphosphonium-based IFILs. researchgate.net A study comparing three different anions—imidazolate ([Im]−), 4-methylimidazolate ([4-MeIm]−), and 4-bromimidazolate ([4-BrIm]−)—paired with the [P4442]+ cation revealed distinct absorption behaviors. researchgate.net

As temperature increases, the density, viscosity, and speed of sound within the IFILs decrease, while the molecular volume, standard entropy, and isentropic compressibility coefficient increase, which is attributed to a corresponding decrease in electrostatic interactions. researchgate.net Interestingly, for [P4442][Im], the CO2 absorption capacity is almost independent of temperature and partial pressure, maintaining a high capacity of 0.90 mol CO2 per mole of IL at 333.15 K and a low pressure of 0.2 bar. researchgate.net This characteristic makes it a promising candidate for capturing CO2 from industrial flue gas, which is typically hot and has a low CO2 partial pressure. researchgate.net

| Temperature (K) | Pressure (bar) | CO₂ Capacity (mol CO₂/mol IL) |

|---|---|---|

| 313.15 | 1.0 | ~0.90 |

| 333.15 | 1.0 | ~0.90 |

| 333.15 | 0.2 | 0.90 |

Correlation of Absorption Behavior with Derived Properties (e.g., Molecular Volume, Standard Entropy, Lattice Energy, Isentropic Compressibility Coefficient)

The physicochemical properties of imidazole anion-functionalized ionic liquids are directly correlated with their CO2 absorption behavior. researchgate.net Properties such as density (ρ), viscosity (η), speed of sound (u), molecular volume (Vm), standard entropy (S0), lattice energy (UPOT), and isentropic compressibility coefficient (κs) have been measured and calculated for IFILs with the [P4442]+ cation. researchgate.net

The order of values for density, speed of sound, viscosity, molecular volume, and standard entropy was found to be: [P4442][Im] < [P4442][4-MeIm] < [P4442][4-BrIm]. researchgate.net Conversely, the lattice energy and isentropic compressibility coefficient followed the reverse order. researchgate.net A key finding is the approximately linear relationship between the CO2 capture capacity and either the viscosity or the isentropic compressibility coefficient. researchgate.net Specifically, the low viscosity and high isentropic compressibility of [P4442][Im] contribute to its excellent CO2 absorption performance, particularly at high temperatures and low pressures. researchgate.net

| Property | Trend with Increasing Anion Size ([Im]⁻ < [4-MeIm]⁻ < [4-BrIm]⁻) |

|---|---|

| Density (ρ) | Increases |

| Viscosity (η) | Increases |

| Speed of Sound (u) | Increases |

| Molecular Volume (Vₘ) | Increases |

| Standard Entropy (S⁰) | Increases |

| Lattice Energy (UPOT) | Decreases |

| Isentropic Compressibility (κₛ) | Decreases |

Beyond capture, tributylethylphosphonium-based ionic liquids serve as effective catalysts for the chemical fixation of CO2 into valuable heterocyclic compounds. rsc.orgacs.org This process represents a key strategy in carbon capture and utilization (CCU), transforming a greenhouse gas into commercially useful products under often mild and green conditions. acs.orgacs.org

Catalytic Conversion of CO2 to Heterocyclic Compounds

Quinazoline-2,4(1H,3H)-diones Synthesis

A notable application is the synthesis of quinazoline-2,4(1H,3H)-diones from the reaction of CO2 with 2-aminobenzonitriles. rsc.orgacs.orgnih.gov Ionic liquids with the tributylethylphosphonium ([P4442]+) cation have been shown to efficiently catalyze this transformation. rsc.orgacs.org

For instance, a novel ionic liquid composed of a [P4442]+ cation and a 1-methylhydantoin (B147300) anion ([1-MHy]−) acts as a highly effective, metal-free, and solvent-free catalyst. acs.org This system achieves a 97% yield of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile (B23959) and CO2 at atmospheric pressure. acs.org The reaction mechanism involves the dual activation of both CO2 and the 2-aminobenzonitrile substrate by the anion, which facilitates the reaction through multiple-site cooperative interactions. acs.org Another specifically designed ionic liquid, [P4442]2[Hy], featuring a dual-site anion, also demonstrates high efficiency in this catalytic conversion. rsc.org These catalytic systems are often recyclable, adding to their sustainability. acs.org

| Catalyst | Substrates | Conditions | Product Yield |

|---|---|---|---|

| [P₄₄₄₂][1-MHy] | 2-Aminobenzonitrile, CO₂ | Atmospheric Pressure, Solvent-Free | 97% |

| [P₄₄₄₂]₂[Hy] | 2-Aminobenzonitrile, CO₂ | Not specified | High Efficiency |

Carboxylative Cyclization of CO2 with Alkynols

The conversion of carbon dioxide (CO2), particularly at atmospheric pressure, into valuable chemicals is a significant area of green chemistry. One such transformation is the carboxylative cyclization of CO2 with alkynols (propargylic alcohols) to produce α-alkylidene cyclic carbonates, which are important heterocyclic compounds. While specific studies detailing the direct use of tributylethylphosphonium bromide in this reaction are not prevalent, research into similar phosphonium-based ionic liquids demonstrates their effectiveness.

For instance, studies have shown that tetrabutylphosphonium (B1682233) ([Bu4P]⁺)-based ionic liquids can efficiently catalyze the cyclization of propargylic alcohols with CO2 under ambient conditions. researchgate.net The mechanism often involves the ionic liquid's anion activating the alkynol. rsc.org In some systems, a 1-methylhydantoin anion-functionalized ionic liquid was found to act as a "pincer ligand," forming chelative interactions with the hydroxyl group of the alkynol, thereby activating it for the reaction with CO2. rsc.org Another approach utilizes silver(I)-functionalized catalysts to activate the C≡C triple bond of the alkynol, facilitating the cyclization. figshare.com These examples highlight the catalytic potential of phosphonium-based systems in CO2 valorization, a role for which tributylethylphosphonium bromide and its derivatives are suitable candidates.

Cooperative CO2 Absorption by Dual-Site Functionalized Ionic Liquids

Ionic liquids (ILs) functionalized with dual active sites are being investigated for their enhanced CO2 capture capabilities. Tributylethylphosphonium bromide can serve as a starting material for the synthesis of these advanced solvents. rsc.org For example, it can be a precursor to more complex phosphonium salts like trihexyl(tetradecyl)phosphonium bromide, which is then used to create dual-site ILs by pairing it with functional anions such as amino acids. rsc.org

These dual-site ILs are designed to exhibit a cooperative effect, where both the cation and the anion, or two different functional groups on the anion, participate in the CO2 absorption process. rsc.orgnih.gov This approach aims to overcome the limitations of single-site ILs, potentially leading to higher absorption capacities and more efficient regeneration processes. rsc.orgnih.gov

Research into dual-site functionalized ionic liquids, such as those synthesized from phosphonium bromide precursors, focuses on understanding the interplay between the different active sites. rsc.orgnih.gov A study involving a series of dual site-functionalized ILs ([P₆₆₆₁₄]₂[AA–R]) with an amino acid group (AA) and a basic anion (R) investigated this phenomenon. rsc.orgnih.gov The basicity of the anion site (R) was varied to include sulfonate, carboxylate, imidazolium, and indolium groups. rsc.orgnih.gov

The key finding was that the CO2 absorption capacity did not simply increase with the basicity of the second site. Instead, the capacity first increased and then decreased as the activity of the anion site (R) became progressively stronger. rsc.orgnih.gov This suggests that if one site is significantly more reactive than the other, it can suppress the ability of the weaker site to capture CO2. nih.gov True cooperation and the highest CO2 capacity are achieved when the activities of the two sites are balanced and equivalent. rsc.orgnih.gov This principle was demonstrated with the synthesis of [P₆₆₆₁₄]₂[5Am–iPA], which achieved a high capacity of 2.38 mol of CO2 per mole of IL. rsc.orgnih.gov

To elucidate the mechanism of CO2 capture, thermodynamic and spectroscopic analyses are crucial. These studies provide insight into the nature of the interactions between CO2 and the ionic liquid. rsc.orgdtic.milresearchgate.net For dual-site functionalized ILs derived from phosphonium salts, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, combined with Density Functional Theory (DFT) calculations, are employed. rsc.orgnih.gov

Spectroscopic analysis helps identify the products formed upon CO2 absorption. In amine-functionalized ILs, the formation of carbamates is a common indicator of chemisorption, identifiable by characteristic peaks in IR and ¹³C NMR spectra. mdpi.com Thermodynamic studies reveal the energetics of the absorption process. The heat of absorption for CO2 in some functionalized ILs has been found to be around 20 kJ·mol⁻¹, which is significantly lower than that for traditional amine-based solvents, suggesting a less energy-intensive regeneration process. researchgate.net

Kinetic studies on trihexyl(tetradecyl)phosphonium-based ILs show that the reaction with CO2 follows second-order kinetics, with activation energies varying based on the anion's structure. rsc.org Furthermore, fluorescence spectroscopy has been used to study the microenvironment within ILs in supercritical CO2, revealing complex interactions and potential aggregation at different fluid densities. mdpi.com

Table 1: CO2 Absorption Capacity of Selected Dual-Site Ionic Liquids This table showcases the performance of dual-site ionic liquids, for which compounds like tributylethylphosphonium bromide can be precursors.

| Ionic Liquid | CO2 Capacity (mol CO2 / mol IL) | Conditions | Reference |

|---|---|---|---|

| [P₆₆₆₁₄]₂[5Am–iPA] | 2.38 | 30 °C, 1 bar | rsc.org, nih.gov |

| [P₄₄₄₄][Pro] | > 0.5 (via 1:1 mechanism) | Not specified | mdpi.com |

| Tetrabutylphosphonium amino acid ILs | ~0.5 | Equilibrium | researchgate.net |

| [N₁,₁,₆,₂ₒ₄][Lys] | 1.62 | Equilibrium | mdpi.com |

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The key reagent in this transformation is a phosphonium ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt. organic-chemistry.orgmasterorganicchemistry.com

A phosphonium salt, such as tributylethylphosphonium bromide, serves as the precursor to the ylide. The process begins with the reaction of a phosphine (B1218219) (e.g., triphenylphosphine) with an alkyl halide to form the phosphonium salt. In the next step, a strong base (like n-butyllithium or sodium amide) is used to deprotonate the carbon atom adjacent to the phosphorus, yielding the nucleophilic ylide. masterorganicchemistry.com This ylide then reacts with a carbonyl compound. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.org This intermediate rapidly decomposes to yield the desired alkene and a stable phosphine oxide (e.g., triphenylphosphine (B44618) oxide), the formation of which is the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, unlike in elimination reactions which can often lead to mixtures of isomers. libretexts.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. organic-chemistry.org

Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. operachem.com Quaternary phosphonium salts, including tributylethylphosphonium bromide, are effective phase transfer catalysts. phasetransfercatalysis.comphasetransfercatalysis.com

The catalyst, a salt with a lipophilic cation like tributylethylphosphonium, can transport an anionic reactant from the aqueous phase into the organic phase where the other reactant resides. operachem.com For example, in the reaction between an organic-soluble alkyl chloride (R-Cl) and water-soluble sodium cyanide (NaCN), the phosphonium cation (Q⁺) pairs with the cyanide anion (CN⁻) at the interface of the two phases. This Q⁺CN⁻ ion pair is soluble in the organic phase due to the bulky organic groups on the phosphorus atom. operachem.com

Once in the organic phase, the cyanide anion is highly reactive because it is poorly solvated and only loosely associated with the large phosphonium cation. operachem.com It readily reacts with the alkyl chloride to form the desired nitrile (R-CN) and the phosphonium chloride salt (Q⁺Cl⁻). The catalyst then returns to the aqueous phase to pick up another cyanide anion, thus completing the catalytic cycle. operachem.com PTC offers numerous advantages, including faster reaction rates, milder reaction conditions, and increased product yields compared to uncatalyzed heterogeneous reactions. jetir.org

Electrolyte Applications in Energy Storage Systems

The development of safer and more efficient energy storage systems, such as lithium-ion batteries, is a critical area of research. A key challenge is the development of stable electrolytes. mdpi.com Ionic liquids, including those based on phosphonium cations, are considered promising candidates to replace traditional organic solvent-based electrolytes due to their negligible vapor pressure, non-flammability, and high thermal stability. nih.govmun.ca

While specific data on tributylethylphosphonium bromide is limited, related phosphonium-based ionic liquids have been extensively studied. For instance, gelled polymer electrolytes have been created by incorporating a phosphonium IL, such as one composed of the trihexyl(tetradecyl)phosphonium cation, into a polymer matrix. mdpi.com These gelled electrolytes confine the liquid IL, preventing leakage while maintaining good ionic conductivity. mdpi.com

Research has shown that such gelled electrolytes can exhibit excellent thermal stability (above 300 °C) and achieve ionic conductivities suitable for battery applications (e.g., 0.13 mS·cm⁻¹ at 100 °C). mdpi.com The addition of the IL can also have a catalytic effect on the polymerization of the host matrix. mdpi.com When used in a Li|LiFePO₄ cell, these electrolytes have demonstrated stable cycling performance, highlighting their potential for use in next-generation batteries operating under demanding conditions. mdpi.com The choice of both the phosphonium cation and the anion is critical in tuning the final properties, such as ionic conductivity and the electrochemical stability window, of the electrolyte system. nih.govresearchgate.net

Table 2: Properties of a Phosphonium-Based Gelled Electrolyte System This table illustrates the performance characteristics of gelled electrolytes based on phosphonium ionic liquids, a category to which tributylethylphosphonium bromide belongs.

Development of Phosphonium-Based Super-Concentrated Liquid Electrolytes

The synthesis of tributylethylphosphonium bis(trifluoromethanesulfonyl)imide, a derivative of tributylethylphosphonium bromide, has been a critical step in the creation of phosphonium-based super-concentrated liquid electrolytes for magnesium batteries. semanticscholar.org These electrolytes, comprising magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)2), the phosphonium-based organo ionic salt, and acetonitrile (B52724), have demonstrated the ability to significantly enhance both the solubility of magnesium and the reductive stability of the electrolyte against the magnesium electrode. semanticscholar.org

In conventional dilute electrolytes, acetonitrile is prone to spontaneous and continuous reduction when cycling magnesium electrodes. However, in the super-concentrated formulations, the electrolyte exhibits remarkable stability. semanticscholar.org This enhanced stability is attributed to significant changes in the solvation structure of all species present in the electrolyte, a phenomenon that has been investigated through detailed spectroscopic and computational studies. semanticscholar.org

To understand the impact of the phosphonium salt concentration on the coordination of the bis(trifluoromethanesulfonyl)imide (TFSI) anion, a series of ternary electrolytes were systematically developed and studied. semanticscholar.org These studies are crucial for mapping the phase behavior and identifying electrolyte compositions with optimal properties for magnesium battery applications.

The ternary electrolytes were formulated by varying the molar ratio of Mg(TFSI)2 to tributylethylphosphonium bis(trifluoromethanesulfonyl)imide. This systematic variation allows for a comprehensive exploration of the electrolyte's properties across a range of compositions. The table below details the composition of the different concentrated liquid electrolytes (CLE) that were investigated. semanticscholar.org

| Electrolyte | Mg(TFSI)₂ (mol%) | Tributylethylphosphonium bis(trifluoromethanesulfonyl)imide (mol%) | Acetonitrile (mol%) |

| CLE 1 | 18 | 0 | 82 |

| CLE 2 | 18 | 6 | 76 |

| CLE 3 | 18 | 18 | 64 |

| CLE 4 | 18 | 54 | 28 |

| This table presents the molar composition of the different concentrated liquid electrolytes studied, highlighting the systematic variation in the concentration of the phosphonium-based salt. |

The development of these phosphonium-based super-concentrated liquid electrolytes has led to significant improvements in the electrochemical performance of rechargeable magnesium batteries. A key finding is the enhanced stability of the electrolyte. In some of the tested ternary compositions, the electrolyte was stable up to –1.7 V versus the Mg/Mg²⁺ redox couple. semanticscholar.org

Furthermore, these higher concentrations of the phosphonium salt enable remarkably stable cycling. In experimental setups, these electrolytes have demonstrated the ability to sustain stable cycling for over 500 hours with only a minimal increase in the overpotential required for the plating and de-plating of magnesium. semanticscholar.org This long-term stability is a critical factor for the practical application of rechargeable magnesium batteries. The observed stability suggests that the use of phosphonium TFSI additives, derived from tributylethylphosphonium bromide, is a promising strategy for expanding the electrochemical stability window and the solubility limits of multivalent salts in battery electrolytes. semanticscholar.org

Theoretical and Computational Studies of Tributylethylphosphonium Bromide and Its Ionic Liquid Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, reaction energies, and other electronic properties with a good balance of accuracy and computational cost.

DFT calculations are instrumental in elucidating the mechanisms of catalytic reactions. hw.ac.uk While specific DFT studies on the catalytic applications of tributylethylphosphonium bromide are not readily found, research on similar phosphonium (B103445) salts and other ionic liquids demonstrates the potential of this approach. For instance, DFT has been used to map the catalytic cycle of various reactions, identifying transition states and intermediates, and calculating the associated energy barriers. researchgate.netresearchgate.net In the context of catalysis by phosphonium salts, DFT could be used to explore how the tributylethylphosphonium cation and bromide anion interact with reactants and intermediates, potentially stabilizing transition states and influencing reaction pathways. For example, in peptide-phosphonium salt catalysis, DFT calculations have been used to analyze the noncovalent interactions between the phosphonium cation and substrates, which are crucial for enantioselectivity. acs.org

Phosphonium-based ionic liquids are considered promising solvents for carbon dioxide capture. researchgate.netdntb.gov.ua DFT calculations can predict the interaction enthalpies between CO2 and the ionic liquid, providing a measure of the absorption capacity. Studies on other phosphonium ionic liquids have shown that the absorption mechanism can be either physical or chemical, depending on the nature of the anion. researchgate.netrsc.org For a simple halide like bromide, the interaction with CO2 is expected to be primarily physical. DFT could be employed to calculate the binding energy of CO2 with the tributylethylphosphonium bromide ion pair. Research on other ionic liquids has shown that reaction enthalpies for CO2 absorption can vary, for example, from -37 to -54 kJ mol⁻¹ for certain trihexyltetradecylphosphonium-based ionic liquids with functionalized anions. researchgate.net While a precise value for tributylethylphosphonium bromide is not available, DFT provides the methodology to determine it.

DFT is a powerful tool for optimizing the geometry of ion pairs and analyzing the non-covalent interactions that govern their structure. For phosphonium bromide salts, these interactions include electrostatic forces between the phosphonium cation and the bromide anion, as well as weaker interactions such as C-H···Br hydrogen bonds and van der Waals forces. researchgate.netresearchgate.net

| Interaction Parameter | Hypothetical DFT Calculated Value |

| P-Br distance | 3.5 - 4.5 Å |

| C-H···Br distance | 2.7 - 3.2 Å |

| Interaction Energy | -300 to -400 kJ/mol |

| Charge on Bromide Anion | -0.8 to -0.9 e |

This table is illustrative and the values are based on typical ranges found for other phosphonium bromide salts in computational studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of the behavior of atoms and molecules. This technique is particularly useful for studying the dynamic properties of condensed-phase systems like ionic liquids and electrolytes.

In electrolyte solutions, the formation and stability of ion pairs significantly influence properties such as ionic conductivity and viscosity. MD simulations can provide detailed insights into the structure and dynamics of these ion pairs. researchgate.netucl.ac.uk For an electrolyte containing tributylethylphosphonium bromide, MD simulations could be used to study the radial distribution functions between the phosphonium cation and the bromide anion, revealing the average separation and coordination number.

Studies on other phosphonium-based ionic liquids have shown that the strength of the ion pairing is influenced by factors such as the size and shape of the cation and anion. researchgate.netresearchgate.net The relatively weaker ion-pair interactions in some phosphonium ionic liquids can lead to higher electrical conductivity. researchgate.net MD simulations can also be used to calculate transport properties like diffusion coefficients and ionic conductivity, which are crucial for assessing the performance of an electrolyte. The following table shows representative data that could be generated from MD simulations for a hypothetical electrolyte based on tributylethylphosphonium bromide.

| Property | Hypothetical MD Simulation Result |

| Cation-Anion RDF Peak | 4.0 Å |

| Anion Coordination Number | ~4-6 |

| Self-Diffusion Coefficient (Cation) | 1.0 x 10⁻¹¹ m²/s |

| Self-Diffusion Coefficient (Anion) | 1.5 x 10⁻¹¹ m²/s |

| Ionic Conductivity | 0.1 - 1.0 mS/cm |

This table is illustrative. The values are based on typical ranges observed for similar phosphonium-based ionic liquids in MD simulation studies. ucl.ac.uknsf.gov

Advanced Materials Science Applications of Tributylethylphosphonium Bromide Derivatives

Ionic Liquid Design for Specific Applications

The unique physicochemical properties of ionic liquids (ILs), such as high thermal stability, low vapor pressure, and tunable characteristics, have positioned them as promising materials for a variety of applications. shokubai.orgmdpi.com Derivatives of tributylethylphosphonium bromide are central to the design of advanced ionic liquids, offering a versatile platform for creating materials with tailored functionalities.

Design of Functional Ionic Liquids with Tunable Properties

The "tunability" of ionic liquids derived from tributylethylphosphonium bromide lies in the ability to modify their constituent cation and anion to achieve specific properties. The tributylethylphosphonium cation ([P4442]⁺) itself provides a stable, asymmetric phosphonium (B103445) core. By exchanging the bromide anion with other anions, a wide array of functional ionic liquids with varying characteristics can be synthesized.

Research has shown that the physicochemical properties of phosphonium-based ILs, such as density (ρ), viscosity (η), and speed of sound (u), are closely related to their performance in applications like CO2 capture. nih.gov For instance, a series of imidazolate anion-functionalized ionic liquids with the tributylethylphosphonium cation, including [P4442][Im], [P4442][4-MeIm], and [P4442][4-BrIm], were synthesized to study the effect of the anion structure on CO2 absorption. nih.gov The study revealed that lower viscosity and higher compressibility are beneficial for CO2 capture capacity, demonstrating how anion selection can tune the IL's performance for a specific task. nih.gov

The synthesis of these functionalized ILs typically involves a two-step process starting from tributylethylphosphonium bromide. First, the bromide is converted to tributylethylphosphonium hydroxide (B78521) ([P4442][OH]) using an anion-exchange resin. shokubai.orgnih.gov This hydroxide intermediate can then be neutralized with a specific acid to introduce the desired functional anion. shokubai.orgnih.gov This methodology allows for the creation of a diverse library of ionic liquids with properties fine-tuned for applications ranging from gas separation to catalysis. mdpi.comarpnjournals.org

Table 1: Physicochemical Properties of Tributylethylphosphonium-Based Imidazolate Ionic Liquids

| Ionic Liquid | Density (ρ) / g·cm⁻³ | Viscosity (η) / mPa·s | CO2 Absorption Capacity (mol CO2/mol IL) |

|---|---|---|---|

| [P4442][Im] | Data not available | Data not available | ~0.90 at 333.15 K, 0.2 bar |

| [P4442][4-MeIm] | Data not available | Data not available | Lower than [P4442][Im] |

| [P4442][4-BrIm] | Data not available | Data not available | Lower than [P4442][4-MeIm] |

Development of Task-Specific and Halide-Free Ionic Liquids

Building on the principle of tunable properties, researchers are developing "task-specific ionic liquids" (TSILs) from tributylethylphosphonium bromide precursors. These are designed to excel at a particular function, such as catalytic activity or selective extraction.

A prime example is the synthesis of a basic anion-functionalized ionic liquid, [P4442][1-MHy] (where [1-MHy]⁻ is the 1-methylhydantoin (B147300) anion), designed for the capture and conversion of CO2. shokubai.org This TSIL was engineered to catalyze the reaction of CO2 with 2-aminobenzonitrile (B23959) to produce quinazoline-2,4(1H,3H)-dione, a compound with significant biological activity. shokubai.org The [1-MHy]⁻ anion was specifically chosen for its multiple active sites that can cooperatively activate both CO2 and the other reactant. shokubai.org This demonstrates a sophisticated level of molecular design to create a highly efficient, metal-free catalytic system. shokubai.org

The development of halide-free ionic liquids is another critical area of research. While tributylethylphosphonium bromide is a convenient starting material, the presence of halides can be detrimental in certain applications, particularly in electrochemistry and catalysis, due to their corrosive nature and potential to poison catalysts. The synthetic pathway to create functionalized ILs from tributylethylphosphonium bromide inherently addresses this issue by replacing the bromide anion. shokubai.orgnih.gov For example, phosphonium salts with anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻) are being explored as stable, halide-free electrolytes for battery applications. mdpi.comresearchgate.net

Organic Ionic Plastic Crystals and Solid Electrolytes

Organic ionic plastic crystals (OIPCs) represent a fascinating class of solid-state materials that bridge the gap between crystalline solids and liquid electrolytes. amazonaws.comchemistryviews.org They are composed of ions that are positionally ordered in a crystal lattice but possess significant rotational or conformational freedom. researchgate.net This unique combination of properties makes them promising candidates for solid-state electrolytes in devices like lithium-ion batteries. amazonaws.comrsc.org

Phosphonium cations, including derivatives of tributylethylphosphonium, are excellent candidates for forming OIPCs due to their thermal stability and electrochemical properties. rsc.orgdigitellinc.com The key to designing OIPCs is to pair a suitable cation with an appropriate anion to induce the formation of a plastic crystalline phase over a broad temperature range. chemistryviews.org

Research into phosphonium-based OIPCs has shown that cations with small alkyl substituents can form materials with significant ionic conductivity in the solid state. rsc.org For instance, tetrabutylphosphonium (B1682233) salts with anions like tetrakis(pyrazolyl)borate ([B(pyr)4]⁻) have been shown to exhibit solid-solid phase transitions indicative of plastic crystal formation and display considerable ionic conductivity. researchgate.net While specific studies on tributylethylphosphonium-based OIPCs are emerging, the principles derived from similar phosphonium salts are directly applicable.

The application of these materials as solid electrolytes is a major focus. digitellinc.com Gelled electrolytes, which incorporate phosphonium ionic liquids into a polymer matrix, have been developed to enhance safety and prevent leakage in lithium-ion batteries. mdpi.com These gelled electrolytes can exhibit good ionic conductivity at elevated temperatures and a wide electrochemical stability window, making them suitable for demanding applications. mdpi.com Furthermore, phosphonium-based solid polymer electrolytes are being investigated for their potential to mitigate issues like dendrite formation and improve the energy density of lithium metal batteries. digitellinc.com

Table 2: Properties of a Gelled Phosphonium-Based Electrolyte for Lithium-Ion Batteries

| Property | Value |

|---|---|

| Ionic Conductivity | 0.13 mS·cm⁻¹ at 100 °C |

| Electrochemical Stability Window | 3.95 V vs. Li⁰/Li⁺ |

Data from a study on a gelled electrolyte containing a phosphonium ionic liquid. mdpi.com

Environmental and Green Chemistry Perspectives

Sustainable CO₂ Capture and Utilization

Phosphonium (B103445), tributylethyl-, bromide and related phosphonium salts are recognized for their dual role as effective absorbents for carbon dioxide (CO₂) and as catalysts for its subsequent conversion into valuable chemicals. researchgate.netresearchgate.net This dual functionality is a cornerstone of CCU technologies, which aim to transform captured CO₂ from a waste product into a useful C1 feedstock for chemical synthesis. researchgate.net The conversion of CO₂ into cyclic carbonates through cycloaddition reactions with epoxides is a well-studied and atom-economical pathway. semanticscholar.orgrsc.org

In this context, the phosphonium cation and the bromide anion of the ionic liquid work synergistically. The bromide anion acts as a nucleophile that attacks the epoxide ring, initiating the ring-opening step, which is often the rate-determining step in the cycloaddition reaction. semanticscholar.org The phosphonium cation can stabilize the resulting intermediates. Some functionalized phosphonium ILs, particularly those with hydroxyl groups, can also act as hydrogen bond donors (HBDs), further lowering the energy barrier for epoxide ring-opening and enhancing catalytic activity. researchgate.netmdpi.com Research has shown that phosphonium-based ILs can effectively catalyze the coupling of CO₂ and epoxides to produce cyclic carbonates with high yields under relatively mild conditions. researchgate.net

Table 1: Catalytic Performance of a Phosphonium Salt System in CO₂ Cycloaddition This table illustrates the performance of a CoCo-PBA/tetrabutylammonium bromide catalytic system, demonstrating the high efficiency of quaternary ammonium (B1175870) and phosphonium salts in CO₂ conversion under mild conditions.

A critical aspect of a sustainable catalytic process is the ability to recycle and reuse the catalyst without significant loss of activity. Phosphonium-based ionic liquids have been the subject of numerous recycling studies, particularly in the context of CO₂ cycloaddition to epoxides. mdpi.com Research on immobilized bifunctional phosphonium salt catalysts has demonstrated their potential for repeated use. rsc.org In one study, a silica-supported phosphonium salt catalyst was used for 15 consecutive runs to synthesize 12 different cyclic carbonates, achieving yields of up to 98%. researchgate.netrsc.org

However, catalyst deactivation can occur over time. Investigations into the recycled catalyst revealed that a loss of the bromide anion and a decrease in the number of phosphonium units on the support were responsible for the observed deactivation. researchgate.netrsc.org Despite this, many systems show robust performance over several cycles. For example, a dual-ionic liquid system was recycled six times with no loss of catalytic activity, and another system based on AgBr and an ionic liquid was reused at least five times while retaining high activity. researchgate.net Similarly, a CoCo-PBA/tetrabutylammonium bromide catalyst retained 98% of its original activity after six reaction cycles. researchgate.net

Table 2: Catalyst Recycling Performance in CO₂ Conversion Reactions This table summarizes the recycling efficiency of various catalytic systems, including those based on or similar to phosphonium salts, in the conversion of CO₂.

Another energy-saving strategy involves the use of supported ionic liquid membranes (SILMs). rsc.org In SILMs, the ionic liquid is held within the pores of a solid support material. rsc.org Gas separation occurs based on the different solubility and diffusivity of gases like CO₂ and nitrogen within the ionic liquid. rsc.org This membrane-based approach is considered more energy-efficient and economically viable compared to conventional absorption techniques. researchgate.net The high thermal stability and low volatility of phosphonium ILs make them particularly suitable for these applications, as they minimize solvent loss and degradation over time. researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing tributylethylphosphonium bromide?

Tributylethylphosphonium bromide is typically synthesized via nucleophilic substitution. A common method involves reacting tributylphosphine with ethyl bromide in a polar aprotic solvent (e.g., acetonitrile) under inert conditions . Key parameters include:

- Temperature : 60–80°C to ensure complete alkylation.

- Reaction time : 12–24 hours for high yields (>80%).

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) . Variations in alkyl chain length (e.g., butyl vs. pentyl) can alter reactivity; adjust stoichiometry accordingly .

Q. How can researchers characterize the purity and structural integrity of tributylethylphosphonium bromide?

Use a combination of:

- NMR spectroscopy : H and P NMR to confirm alkyl group integration and phosphorus environment (δ ~20–30 ppm for quaternary phosphonium) .

- Mass spectrometry (ESI-MS) : Detect the molecular ion peak [M-Br] for verification .

- Elemental analysis : Validate Br and P content within ±0.3% of theoretical values .

Q. What reaction mechanisms dominate in phosphonium salt chemistry, and how do they apply to tributylethylphosphonium bromide?

Tributylethylphosphonium bromide primarily participates in Wittig reactions , where it generates ylides for olefination. The mechanism involves:

- Deprotonation : Strong bases (e.g., NaH) abstract a β-hydrogen, forming a reactive ylide .

- Electrophilic attack : The ylide reacts with carbonyl compounds to form alkenes (e.g., in synthesizing stilbenes) . Competing side reactions (e.g., hydrolysis) are minimized by anhydrous conditions .

Q. What stability concerns arise during storage and handling of tributylethylphosphonium bromide?

Q. How should researchers address contradictions in reported synthetic yields or reactivity?

Discrepancies often stem from:

- Impurities in starting materials : Use freshly distilled tributylphosphine and ethyl bromide .

- Solvent effects : Acetonitrile outperforms THF in minimizing side reactions .

- Base selection : NaH vs. KOtBu can alter ylide formation efficiency . Replicate protocols with strict controls and validate via P NMR to identify bottlenecks .

Advanced Research Questions

Q. How is tributylethylphosphonium bromide utilized in the total synthesis of bioactive molecules?

It enables alkene formation in complex targets:

- Anticancer agents : Synthesize combretastatin analogs via Wittig coupling with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) .

- Mitochondrial probes : Conjugate to lipophilic cations (e.g., triphenylphosphonium) for targeted drug delivery . Example: A 2015 study achieved 72% yield in coupling with a sterically hindered aldehyde using optimized ylide conditions .

Q. What strategies enhance the reactivity of tributylethylphosphonium bromide in stereoselective syntheses?

- Chiral auxiliaries : Attach enantiopure groups (e.g., menthol) to the phosphorus center for asymmetric induction .

- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while improving E/Z selectivity .

- Solvent tuning : Use ionic liquids to stabilize ylides and suppress aggregation .

Q. How does tributylethylphosphonium bromide interact with biological systems, and what are its limitations?

- Mitochondrial accumulation : The lipophilic cation facilitates uptake into mitochondria, but excessive hydrophobicity reduces solubility .

- Toxicity : Disrupts membrane potential at high concentrations (>50 µM); dose optimization is critical .

- Metabolic stability : Prone to enzymatic degradation in vivo; consider prodrug strategies .

Q. Can computational modeling predict the reactivity of tributylethylphosphonium bromide derivatives?

Yes. DFT studies (e.g., B3LYP/6-31G*) model:

Q. What green chemistry approaches reduce waste in phosphonium salt synthesis?

- Solvent recycling : Recover acetonitrile via fractional distillation (>90% recovery) .

- Catalytic bases : Use immobilized NaOH on silica to minimize base waste .

- Microwave reactors : Cut energy use by 60% compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.